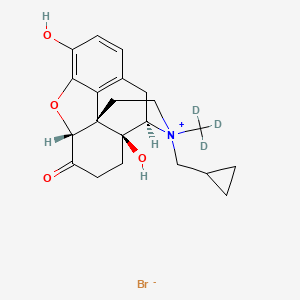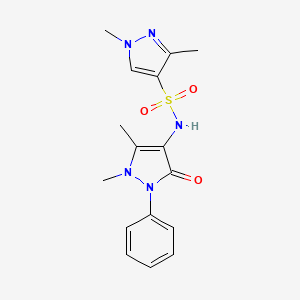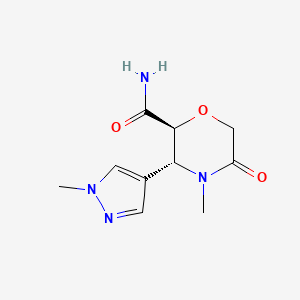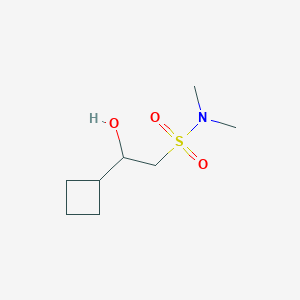
Methylnaltrexone D3 (Bromide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Méthylnaltrexone D3 (Bromure) est un composé utilisé principalement pour ses propriétés d'antagoniste des récepteurs μ-opioïdes à action périphérique.
- Il cible spécifiquement le tractus gastro-intestinal pour soulager la constipation induite par les opioïdes sans affecter significativement le soulagement de la douleur ou provoquer des symptômes de sevrage .
- La formule chimique du Méthylnaltrexone D3 (Bromure) est C21H23D3BrNO4, avec une masse moléculaire de 439,36 g/mol .
Méthodes De Préparation
- Méthylnaltrexone D3 (Bromure) peut être synthétisé par différentes voies, mais une méthode courante implique la modification de la naltrexone, un composé apparenté.
- Les méthodes de production industrielle impliquent généralement une synthèse chimique dans des conditions contrôlées.
Analyse Des Réactions Chimiques
- Méthylnaltrexone D3 (Bromure) peut subir des réactions telles que la substitution, l'oxydation ou la réduction.
- Les réactifs courants comprennent le brome, le méthanol et d'autres solvants organiques.
- Les principaux produits formés lors de ces réactions comprennent les dérivés bromés de la naltrexone.
Applications de la recherche scientifique
- En médecine, Méthylnaltrexone D3 (Bromure) est utilisé pour traiter la constipation induite par les opioïdes chez les patients palliatifs qui ne répondent pas adéquatement à un traitement laxatif .
- Ses applications s'étendent à la recherche en chimie et en biologie, où il sert d'outil précieux pour étudier les récepteurs opioïdes et leurs effets périphériques.
Mécanisme d'action
- Méthylnaltrexone D3 (Bromure) agit comme un antagoniste périphérique des récepteurs μ-opioïdes.
- En se liant à ces récepteurs dans le tractus gastro-intestinal, il inverse la constipation causée par les médicaments opioïdes sans affecter le soulagement central de la douleur ou induire des symptômes de sevrage.
Applications De Recherche Scientifique
- In medicine, Methylnaltrexone D3 (Bromide) is used to treat opioid-induced constipation in palliative patients who do not respond adequately to laxative therapy .
- Its applications extend to chemistry and biology research, where it serves as a valuable tool for studying opioid receptors and their peripheral effects.
Mécanisme D'action
- Methylnaltrexone D3 (Bromide) acts as a peripheral μ-opioid receptor antagonist.
- By binding to these receptors in the gastrointestinal tract, it reverses constipation caused by opioid drugs without affecting central pain relief or inducing withdrawals.
Comparaison Avec Des Composés Similaires
- Méthylnaltrexone D3 (Bromure) se distingue par son action périphérique spécifique, ce qui le différencie des opioïdes à action centrale.
- Des composés similaires comprennent la naltrexone et la naloxone, qui interagissent également avec les récepteurs opioïdes mais ont des effets différents.
Propriétés
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYSGOEZJNBE-NJKPUNJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-dichlorophenoxy)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B3000522.png)
![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3000524.png)
![N'-(2-Cyanophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B3000525.png)
![N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide](/img/structure/B3000528.png)
![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B3000529.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B3000531.png)





![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)
